molecular formula C21H25N5O4S B2907509 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2034371-21-4

(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2907509
CAS RN: 2034371-21-4
M. Wt: 443.52
InChI Key: IWHDDCOZIAWPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone” is a derivative of the pyrrolo[2,3-d]pyrimidine class . Pyrrolo[2,3-d]pyrimidines are known to have significant biological activities and are used in the development of new therapeutic agents .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines can be modified by different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The different halogen atoms on the 2-substituents of the inhibitors can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .


Chemical Reactions Analysis

The chemical reactions of pyrrolo[2,3-d]pyrimidines can be influenced by the different halogen atoms on the 2-substituents of the inhibitors. These atoms can cause differences in the positions of the 2-benzene rings and affect the interactions of the hinge region .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can be influenced by the different substitutions at the C-4 position of the 7-deazapurine ring . The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Scientific Research Applications

Antiviral Activity

Research has shown that certain pyrrolidine derivatives exhibit substantial antiviral activity . Further studies could explore their potential as antiviral agents.

Aggregation-Induced Emission Enhancement (AIEE)

Pyrrolo[1,2-a]pyrimidines, synthesized from NH-pyrroles, display unpredicted time-dependent AIEE properties . Investigating this phenomenon could lead to novel applications in materials science.

Therapeutic Potential

Pyrrole and pyrrolidine analogs, including our compound of interest, have therapeutic potential in various areas:

Synthetic Strategies

Researchers employ two main strategies:

Future Directions

The future directions in the research of pyrrolo[2,3-d]pyrimidines could involve the development of new anti-TB compounds using cost-effective processes . Further structure-activity relationship (SAR) studies could identify additional factors that drive selectivity within the CDK family .

properties

IUPAC Name

(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c27-20(16-3-5-18(6-4-16)31(28,29)26-7-1-2-8-26)25-14-17-13-22-21(23-19(17)15-25)24-9-11-30-12-10-24/h3-6,13H,1-2,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHDDCOZIAWPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.